molecular formula C17H13NO2S2 B2983353 (Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one CAS No. 862117-00-8

(Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one

Cat. No.: B2983353
CAS No.: 862117-00-8
M. Wt: 327.42
InChI Key: RFFJWBUVMUJNBB-RPGBBNPCSA-N
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Description

The core structure consists of a thiazolidin-4-one ring substituted at position 3 with a p-tolyl (4-methylphenyl) group and at position 5 with a (E)-3-(furan-2-yl)allylidene moiety in the Z-configuration. This unique substitution pattern enhances electron delocalization, as evidenced by UV-Vis spectroscopy studies on related compounds .

Synthesis: The compound is likely synthesized via a Knoevenagel condensation between 3-(p-tolyl)-2-thioxothiazolidin-4-one and (E)-3-(furan-2-yl)acrylaldehyde in the presence of a base (e.g., sodium acetate) and acetic acid, a method analogous to the preparation of similar arylidene derivatives .

Properties

IUPAC Name

(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S2/c1-12-7-9-13(10-8-12)18-16(19)15(22-17(18)21)6-2-4-14-5-3-11-20-14/h2-11H,1H3/b4-2+,15-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFJWBUVMUJNBB-RPGBBNPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. The reaction conditions often include the use of catalysts such as piperidine or acetic acid, and the reactions are usually carried out under reflux conditions in solvents like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds in the furan-allylidene moiety, resulting in the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce saturated thiazolidinone derivatives.

Scientific Research Applications

(Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family. Thiazolidinones are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Properties and Structure

This compound has a molecular weight of 327.4 g/mol and the molecular formula C17H13NO2S2C_{17}H_{13}NO_2S_2. Key features include a thiazolidinone core, a furan ring, and an allylidene moiety.IUPAC Name: (5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one .

Key identifiers include:

  • InChI: InChI=1S/C17H13NO2S2/c1-12-7-9-13(10-8-12)18-16(19)15(22-17(18)21)6-2-4-14-5-3-11-20-14/h2-11H,1H3/b4-2+,15-6-
  • InChI Key: RFFJWBUVMUJNBB-RPGBBNPCSA-N
  • Canonical SMILES: CC1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S
  • Isomeric SMILES: CC1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S

Chemical Research

This compound is studied as a building block in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biological Applications

This compound is investigated for its antimicrobial and anticancer properties. Studies have shown that thiazolidinone derivatives can inhibit the growth of various bacterial and fungal strains and exhibit cytotoxic effects against cancer cell lines.

Medicinal Applications

The anti-inflammatory properties of the compound are of interest, suggesting its potential development into therapeutic agents for treating inflammatory diseases and conditions.

Industrial Applications

This compound can be used in developing new materials with specific properties, such as polymers and coatings.

Chemical Reactions

This compound can undergo:

  • Oxidation: Oxidation reactions, particularly at the thioxo group, can lead to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can target the double bonds in the furan-allylidene moiety, resulting in saturated derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
  • Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Mechanism of Action

The mechanism of action of (Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one involves its interaction with various molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer effects could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Structural Features :

  • The Z-configuration at the C5 position is stabilized by intramolecular interactions, as observed in crystallographic studies of analogous compounds .

Spectroscopic Properties :

  • UV-Vis : The furan-allylidene substituent is expected to exhibit a bathochromic shift compared to benzylidene analogs due to extended π-conjugation, similar to compounds reported in .
  • NMR: The ¹H NMR spectrum would feature signals for the p-tolyl methyl group (~δ 2.4 ppm), furan protons (~δ 6.5–7.5 ppm), and thione sulfur, consistent with data for structurally related thiazolidinones .

Comparison with Similar Compounds

Substituent Effects at Position 5

The C5 arylidene group significantly impacts electronic properties and bioactivity. Key comparisons include:

Compound C5 Substituent λmax (UV-Vis) Biological Activity Reference
Target Compound (E)-3-(Furan-2-yl)allylidene ~400–420 nm* Not reported; inferred potential
(Z)-5-(4-Nitrobenzylidene) analog 4-Nitrobenzylidene 380 nm Antimicrobial activity
(Z)-5-(4-Methoxybenzylidene) analog 4-Methoxybenzylidene 370 nm Antioxidant properties
(Z)-5-(2-Hydroxybenzylidene) analog 2-Hydroxybenzylidene 365 nm Anticancer activity
(Z)-5-Benzylidene derivatives Benzylidene 350–360 nm Varies (e.g., antiviral)

*Predicted based on extended conjugation in furan-containing systems .

Key Observations :

  • Electron-withdrawing groups (e.g., nitro) reduce λmax due to decreased π→π* transition energy, while electron-donating groups (e.g., methoxy) show intermediate shifts .
  • The furan-allylidene group in the target compound likely enhances charge transfer and photostability compared to purely phenyl-based substituents .

Substituent Effects at Position 3

The N3 substituent influences steric and electronic interactions:

Compound N3 Substituent Melting Point (°C) Crystal Packing Features Reference
Target Compound p-Tolyl ~240–245* Likely dimerization via H-bonding
3-Phenyl analog Phenyl 241–243 Planar heterocyclic ring
3-(4-Hydroxyphenyl) analog 4-Hydroxyphenyl 250–252 Strong intermolecular H-bonds
3-(Morpholin-4-ylmethyl) analog Morpholine Not reported Enhanced solubility

*Inferred from similar imidazolidinone derivatives .

Key Observations :

  • Hydroxyl or morpholine substituents enhance solubility and intermolecular interactions, critical for crystallization and bioactivity .

Stereochemical and Crystallographic Comparisons

The Z-configuration at C5 is conserved in active analogs, stabilizing planar conformations conducive to π-stacking. For example:

  • In (Z)-5-(2-hydroxybenzylidene)-3-phenyl derivatives, intramolecular C–H⋯S hydrogen bonds form S(6) ring motifs, while intermolecular H-bonds create dimeric structures .
  • The furan-allylidene group in the target compound may introduce torsional strain, altering dihedral angles between the thiazolidinone core and substituents compared to benzylidene analogs .

Biological Activity

(Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one is a compound belonging to the thiazolidin-4-one class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on recent research findings and case studies.

Structural Characteristics

The thiazolidin-4-one scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms, which contributes to its pharmacological properties. Modifications at various positions of this scaffold can enhance its biological activity. The specific structure of this compound includes:

  • Furan moiety : Known for its role in enhancing antioxidant and antimicrobial properties.
  • Thiazolidinone core : Provides a versatile platform for various substitutions that can lead to different biological effects.

Biological Activity Overview

Thiazolidin-4-one derivatives, including this compound, have been reported to exhibit a wide range of biological activities:

  • Antimicrobial Activity :
    • Compounds in this class have demonstrated significant antibacterial effects against various strains, including Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
    • The minimum inhibitory concentration (MIC) values for some derivatives have been reported between 16–32 mg/ml .
  • Antioxidant Properties :
    • Thiazolidinones have shown promising antioxidant activity. For example, compounds derived from this scaffold have been evaluated using DPPH radical scavenging assays, demonstrating varying degrees of efficacy compared to standard antioxidants like vitamin C .
  • Anticancer Activity :
    • Recent studies highlight the potential of thiazolidin-4-one derivatives as anticancer agents. They exhibit cytotoxic effects against several cancer cell lines by inhibiting key enzymes involved in tumor growth .
    • The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
  • Antidiabetic Effects :
    • Some thiazolidinone derivatives are known to activate peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose metabolism and insulin sensitivity .
  • Anti-inflammatory and Analgesic Activities :
    • Research indicates that these compounds can modulate inflammatory pathways, leading to reduced pain and inflammation .

Case Studies and Research Findings

Recent literature provides valuable insights into the biological activities of thiazolidinone derivatives:

StudyCompoundActivityFindings
Sava et al. (2021)Compound 7AntioxidantIC50 = 0.54 mM; CEAC = 0.137 vs Vitamin C
Zvarec et al. (2023)Compound 17AntibacterialMIC = 16–32 mg/ml against S. aureus
Liang et al. (2023)Compound 20AntimalarialIC50 = 35 µM (sensitive), 151 µM (resistant)

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